4 Hydroxynonenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

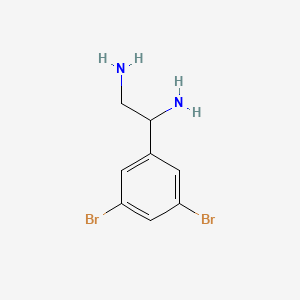

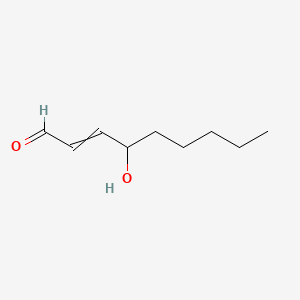

4-Hydroxynonenal, also known as 4-hydroxy-2-nonenal, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is a colorless oil found throughout animal tissues, with higher quantities during oxidative stress due to increased lipid peroxidation. This compound plays a key role in cell signal transduction, influencing various pathways from cell cycle events to cellular adhesion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxynonenal can be synthesized from (2E,4E)-2,4-alkadienals through a one-pot reduction-oxygenation process using molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .

Industrial Production Methods: Industrial production of 4-Hydroxynonenal typically involves the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and their 15-lipoxygenase metabolites .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxynonenal undergoes various chemical reactions, including:

Oxidation: Conversion to 4-hydroperoxy-trans-2-nonenal.

Reduction: Formation of 4-hydroxy-trans-2-nonenal.

Substitution: Michael addition reactions with nucleophiles like thiol or amino groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen.

Reduction: Triethylsilane.

Substitution: Nucleophiles such as cysteine, histidine, and lysine.

Major Products:

Oxidation: 4-hydroperoxy-trans-2-nonenal.

Reduction: 4-hydroxy-trans-2-nonenal.

Substitution: Michael adducts with nucleophiles.

Wissenschaftliche Forschungsanwendungen

4-Hydroxynonenal has diverse applications in scientific research:

Chemistry: Studied for its reactivity and formation of Michael adducts.

Biology: Investigated for its role in cell signal transduction and oxidative stress.

Industry: Used as a biomarker for oxidative stress and lipid peroxidation.

Wirkmechanismus

4-Hydroxynonenal exerts its effects through its high reactivity, primarily due to the conjugated system of a C=C double bond and a C=O carbonyl group. This structure provides a partial positive charge to carbon 3, making it prone to attack by nucleophiles. The compound forms stable Michael adducts with proteins, targeting cysteine, histidine, and lysine residues . It also forms Schiff bases with arginine and lysine .

Vergleich Mit ähnlichen Verbindungen

- 4-oxo-trans-2-nonenal

- 4-hydroxy-trans-2-hexenal

- 4-hydroperoxy-trans-2-nonenal

- 4,5-epoxy-trans-2-decenal

Uniqueness: 4-Hydroxynonenal is unique due to its high reactivity and ability to form stable adducts with proteins, influencing various cellular processes. Its role in oxidative stress and lipid peroxidation makes it a valuable biomarker and a subject of extensive research .

Eigenschaften

IUPAC Name |

4-hydroxynon-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860989 |

Source

|

| Record name | 4-Hydroxynon-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)

![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)

![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)